molecular formula C13H17BrN4O B7010254 N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(1-methylpyrazol-3-yl)ethanamine

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(1-methylpyrazol-3-yl)ethanamine

Cat. No.: B7010254
M. Wt: 325.20 g/mol
InChI Key: IEKSHIVGDOFMAP-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(1-methylpyrazol-3-yl)ethanamine is a complex organic compound that features a pyridine ring substituted with a bromine atom and a methoxy group, as well as a pyrazole ring

Properties

IUPAC Name

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(1-methylpyrazol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN4O/c1-9(12-4-5-18(2)17-12)15-7-10-6-11(14)8-16-13(10)19-3/h4-6,8-9,15H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKSHIVGDOFMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1)C)NCC2=C(N=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(1-methylpyrazol-3-yl)ethanamine typically involves multi-step organic reactions. One common approach starts with the bromination of 2-methoxypyridine to obtain 5-bromo-2-methoxypyridine. This intermediate is then subjected to a nucleophilic substitution reaction with a suitable alkylating agent to introduce the pyrazole moiety. The final step involves the reductive amination of the resulting intermediate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(1-methylpyrazol-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-methoxypyridine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(1-methylpyrazol-3-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used as a probe to study biological processes involving pyridine and pyrazole derivatives.

    Industry: The compound can be utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(1-methylpyrazol-3-yl)ethanamine involves its interaction with specific molecular targets. The pyridine and pyrazole rings can engage in hydrogen bonding and π-π stacking interactions with biological macromolecules, influencing their function. Additionally, the bromine atom can participate in halogen bonding, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(1-methylpyrazol-3-yl)ethanamine is unique due to its specific substitution pattern on the pyridine ring and the presence of both a bromine atom and a methoxy group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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